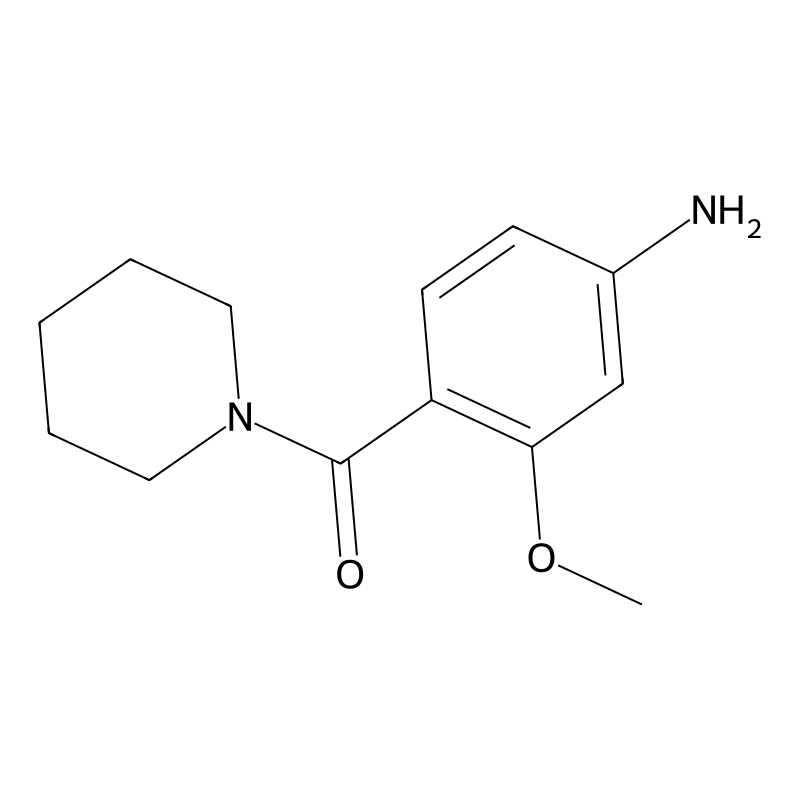

3-Methoxy-4-(piperidine-1-carbonyl)aniline

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methoxy-4-(piperidine-1-carbonyl)aniline is an organic compound characterized by its distinct chemical structure, which includes a methoxy group, an aniline ring, and a piperidine moiety. The molecular formula for this compound is C${13}$H${16}$N${2}$O${2}$, and it features a methoxy group (-OCH$_{3}$) at the para position relative to the aniline nitrogen and a piperidine-1-carbonyl group attached to the aniline nitrogen. This unique arrangement contributes to its potential biological and chemical reactivity.

- Amination Reactions: The introduction of amine groups can be facilitated through nucleophilic aromatic substitution mechanisms. For example, using lithium salts as catalysts can enhance the efficiency of these reactions .

- Carbonyl Reactions: The carbonyl group in the piperidine moiety can participate in nucleophilic addition reactions, potentially forming different derivatives depending on the nucleophile used.

- Substitution Reactions: The methoxy group can be substituted under strong acidic or basic conditions, allowing for further functionalization of the compound.

Research indicates that compounds similar to 3-Methoxy-4-(piperidine-1-carbonyl)aniline exhibit significant biological activities. For instance, derivatives of piperidine compounds have been studied for their potential as inhibitors in various biochemical pathways, including those related to cancer and neurodegenerative diseases. The presence of the methoxy and carbonyl groups may enhance their interaction with biological targets, potentially increasing their efficacy .

Several synthetic routes have been explored for the preparation of 3-Methoxy-4-(piperidine-1-carbonyl)aniline:

- Direct Amine Reaction: The compound can be synthesized through the reaction of 3-methoxyaniline with piperidine derivatives in the presence of coupling agents like N,N'-carbonyldiimidazole or other activating agents.

- Lithium Chloride Promotion: Utilizing lithium chloride as a promoter in amination reactions has shown to yield high conversion rates when synthesizing similar compounds .

- Multi-step Synthesis: A more complex synthesis may involve multiple steps, including protection-deprotection strategies to selectively introduce functional groups.

3-Methoxy-4-(piperidine-1-carbonyl)aniline has potential applications in:

- Pharmaceutical Development: As a building block for synthesizing new drugs targeting specific enzymes or receptors.

- Material Science: Its derivatives may be used in creating novel materials with tailored properties due to their unique chemical structure.

- Chemical Research: It serves as a model compound for studying reaction mechanisms involving piperidine and aniline derivatives.

Interaction studies are crucial for understanding how 3-Methoxy-4-(piperidine-1-carbonyl)aniline interacts with various biological systems. Preliminary studies suggest that its piperidine moiety may facilitate binding to specific receptors or enzymes, influencing its pharmacological profile. Further research is needed to elucidate these interactions fully and assess their implications for drug development.

Several compounds share structural characteristics with 3-Methoxy-4-(piperidine-1-carbonyl)aniline. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Piperidin-1-carbonyl)aniline | Piperidine carbonyl attached directly to aniline | Moderate activity against certain targets |

| 3-Methoxy-N-(piperidin-1-carbonyl)aniline | Methoxy group at meta position | Enhanced selectivity in binding |

| 4-(Morpholin-1-carbonyl)aniline | Morpholine instead of piperidine | Different pharmacological effects |

| N,N-Dimethyl-4-(piperidin-1-carbonyl)aniline | Dimethyl substitution on nitrogen | Increased lipophilicity |

The presence of both methoxy and piperidine functionalities in 3-Methoxy-4-(piperidine-1-carbonyl)aniline distinguishes it from other similar compounds, potentially enhancing its solubility and biological activity compared to those lacking these features.